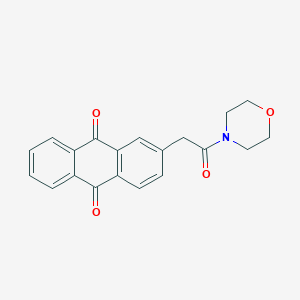

2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone

Description

2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone is a synthetic anthraquinone derivative characterized by a morpholino-2-oxoethyl substituent at the C2 position of the anthraquinone core. Anthraquinones are aromatic diketones with a planar tricyclic structure, widely studied for their applications in dyes, pharmaceuticals, and materials science .

Properties

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-18(21-7-9-25-10-8-21)12-13-5-6-16-17(11-13)20(24)15-4-2-1-3-14(15)19(16)23/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTJEIOAAOWNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone typically involves the reaction of anthraquinone derivatives with morpholine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can undergo substitution reactions where the morpholine ring or other functional groups are replaced with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone typically involves the functionalization of anthraquinone derivatives. The morpholino group enhances the solubility and biological activity of the compound. The chemical structure allows for various interactions with biological targets, making it a subject of interest in drug development.

Antibacterial and Antioxidant Activity

Research indicates that anthraquinone derivatives, including 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone, exhibit notable antibacterial and antioxidant activities. These properties are essential in developing new therapeutic agents against resistant bacterial strains and oxidative stress-related diseases.

A study demonstrated that derivatives of anthraquinone showed significant inhibition against various gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents . Additionally, the antioxidant capacity of these compounds has been linked to their ability to scavenge free radicals, which is crucial in preventing cellular damage.

Anti-cancer Properties

Anthraquinones have been extensively studied for their anti-cancer properties. The compound 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research involving molecular docking studies suggests that this compound interacts effectively with targets involved in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals | |

| Anti-cancer | Induction of apoptosis |

Dye Production

Anthraquinones are historically significant as dyes due to their vibrant colors and stability. The derivative 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone can be utilized in textile dyeing processes, providing a sustainable alternative to synthetic dyes. Its application in dye production is supported by its chemical stability and compatibility with various substrates .

Catalytic Processes

The compound may also serve as a catalyst in organic reactions due to its redox properties. Its ability to undergo electron transfer reactions makes it suitable for applications in organic synthesis and environmental remediation processes .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several anthraquinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone exhibited a higher inhibition zone compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound significantly reduced cell viability at low concentrations. The mechanism was identified as apoptosis through mitochondrial pathways, underscoring its potential as an anti-cancer drug candidate .

Mechanism of Action

The mechanism of action of 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone involves its interaction with specific molecular targets. It can act as an electron acceptor or donor, participating in redox reactions. The pathways involved may include the modulation of oxidative stress and the inhibition of certain enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity in Anthraquinones

Anthraquinones exhibit diverse substituents that influence their chemical and physical properties. Key analogs include:

- Natural derivatives: 1,5-Dihydroxy-3-methylanthraquinone (isolated from Eleutherine americana) , fungal pigments (e.g., oligomeric anthraquinones) .

- Synthetic derivatives: Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione: Fused heterocyclic anthraquinone with extended conjugation . 1-Hydroxy-2-methylanthra-9,10-quinone: Simple hydroxyl/methyl-substituted derivative . Mitoxantrone: A bis-aminoalkylaminoanthraquinone used as a chemotherapeutic agent .

Table 1: Substituent Effects on Key Properties

Spectral Properties

- UV-Vis absorption: Unsubstituted anthraquinones absorb weakly at ~270–280 nm, while derivatives with electron-donating groups (e.g., -OH, -OCH3) exhibit bathochromic shifts. For example, naphtho[2,3-f]quinoxaline derivatives show λmax at 274–515 nm . The morpholino group’s electron-donating nature may shift the target compound’s λmax to longer wavelengths compared to unsubstituted anthraquinones.

- Fluorescence: Anthraquinones are generally weakly fluorescent, but substituents like amino groups (e.g., mitoxantrone) enhance emission. The target compound’s fluorescence would depend on the morpholino group’s electronic effects .

Biological Activity

2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone is a compound that belongs to the anthraquinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone is primarily attributed to its ability to generate reactive oxygen species (ROS) and interact with various biological macromolecules. The compound's redox properties enable it to participate in electron transfer reactions, leading to oxidative stress in cells. This oxidative stress can result in DNA damage, lipid peroxidation, and protein modification, which are critical pathways in cancer therapy and antimicrobial activity .

Key Mechanisms:

- ROS Generation: The compound can induce the formation of ROS, which can damage cellular components, thereby exhibiting cytotoxic effects on cancer cells .

- Metal Chelation: Similar to other anthraquinones, this compound may form metal complexes that enhance its anticancer activity by modulating metal ion availability in biological systems .

- Inhibition of Enzymatic Activity: It has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production, which is relevant for conditions like gout .

Biological Activities

The biological activities of 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone can be categorized into several areas:

Anticancer Activity

Research indicates that anthraquinones exhibit significant anticancer properties through various mechanisms:

- Cytotoxicity: The compound has shown cytotoxic effects against a range of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanistic Studies: In vitro studies have demonstrated that it can inhibit the growth of human breast (T47D), colon (HCT-15), lung (NCI-H522), liver (HepG-2), and ovarian (PA-1) cancer cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Inhibition of Pathogens: It has been tested against various bacterial strains and fungi, showing effective inhibition comparable to standard antimicrobial agents.

Case Studies

Several studies have investigated the biological effects of anthraquinones similar to 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone:

- Study on Antinociceptive Effects:

- Xanthine Oxidase Inhibition:

- Redox Activity:

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are suitable for preparing 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where anthra-9,10-quinone reacts with a morpholino-substituted acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Cyclization and oxidation steps may follow to stabilize the quinone structure. Post-synthetic modifications, such as introducing the morpholino group via nucleophilic substitution, require anhydrous conditions to prevent hydrolysis .

- Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products like over-oxidized derivatives.

Q. How can researchers address solubility challenges for this compound in aqueous biological assays?

- Methodological Answer : Due to anthraquinone's hydrophobic core (solubility <0.1 mg/mL in water), use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Alternatively, derivatize the compound with hydrophilic groups (e.g., sulfonation at the anthraquinone 2-position) while retaining the morpholino moiety’s activity .

Q. What analytical techniques validate the structural integrity of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., morpholino proton signals at δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while FTIR identifies carbonyl stretches (~1670 cm⁻¹ for quinone). X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can computational models predict the compound’s interaction with DNA or enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to DNA’s minor groove or topoisomerase II. Use density functional theory (DFT) to calculate redox potentials, correlating anthraquinone’s electron affinity with its intercalation capacity. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. What strategies resolve contradictory data on the compound’s redox behavior in different pH environments?

- Methodological Answer : Use cyclic voltammetry under controlled pH (e.g., phosphate buffer, pH 5–9) to map redox potentials. Cross-reference with spectroelectrochemistry (UV-Vis monitoring) to track quinone/hydroquinone transitions. Contradictions may arise from proton-coupled electron transfer (PCET) mechanisms, requiring pH-specific thermodynamic modeling .

Q. How does the morpholino group influence the compound’s structure-activity relationship (SAR) in anticancer studies?

- Methodological Answer : Compare IC₅₀ values of morpholino-substituted analogs vs. unmodified anthraquinones in cytotoxicity assays (e.g., MTT on HeLa cells). The morpholino group enhances solubility and may modulate DNA-binding affinity via H-bonding with phosphate backbones. Use SAR regression models to quantify substituent effects on bioactivity .

Q. What experimental designs mitigate photodegradation during biological imaging studies?

- Methodological Answer : Conduct accelerated stability testing under UV/Vis light to identify degradation products (HPLC-MS analysis). Use light-protected assay setups or incorporate antioxidants (e.g., ascorbic acid) in buffer systems. For fluorescence imaging, select excitation wavelengths outside the quinone’s absorption maxima (e.g., >500 nm) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., serum concentration, incubation time). Perform comet assays to differentiate genotoxic vs. metabolic inhibition mechanisms. Cross-validate with transcriptomic profiling (RNA-seq) to identify cell-line-specific resistance pathways (e.g., ABC transporter upregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.